Cholesteryl hemisuccinate Cholesteryl hemisuccinate Cholesteryl hemisuccinate is a dicarboxylic acid monoester resulting from the formal condensation of the hydroxy group of cholesterol with one of the carboxy groups of succinic acid. A detergent that is often used to replace cholesterol in protein crystallography, biochemical studies of proteins, and pharmacology. It has a role as a detergent. It is a cholestane ester, a dicarboxylic acid monoester and a hemisuccinate. It is functionally related to a cholesterol.
Brand Name: Vulcanchem
CAS No.: 1510-21-0
VCID: VC20942153
InChI: InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C
Molecular Formula: C31H50O4
Molecular Weight: 486.7 g/mol

Cholesteryl hemisuccinate

CAS No.: 1510-21-0

Cat. No.: VC20942153

Molecular Formula: C31H50O4

Molecular Weight: 486.7 g/mol

* For research use only. Not for human or veterinary use.

Cholesteryl hemisuccinate - 1510-21-0

CAS No. 1510-21-0
Molecular Formula C31H50O4
Molecular Weight 486.7 g/mol
IUPAC Name 4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1
Standard InChI Key WLNARFZDISHUGS-MIXBDBMTSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C

Chemical Structure and Physicochemical Characteristics

Cholesteryl hemisuccinate has a molecular formula of C₃₁H₅₀O₄ and a molecular weight of 486.73 g/mol . Its structure combines the steroid backbone of cholesterol with a hemisuccinate group attached at the 3-position hydroxyl group, producing a molecule with both hydrophobic (steroid nucleus) and hydrophilic (carboxylic acid) regions.
The compound's key physicochemical properties are summarized in the following table:

PropertyValueReference
Molecular FormulaC₃₁H₅₀O₄
Molecular Weight486.73 g/mol
Melting Point178°C
Boiling Point586.0±43.0°C (Predicted)
Density1.06±0.1 g/cm³ (Predicted)
Refractive Index-34° (C=2, CHCl₃)
Storage Temperature-20°C
SolubilityChloroform (Slightly), Methanol (Slightly, Heated, Sonicated)
Physical FormWhite to off-white powder
pKa4.40±0.17 (Predicted)
LogP10.708 (estimated)
The compound's amphipathic nature derives from its structure, where the hydrophobic steroid nucleus confers water-repelling properties while the carboxylic acid group provides hydrophilic, water-attracting characteristics . This dual nature makes cholesteryl hemisuccinate particularly useful as a surfactant and in formulating lipid-based drug delivery systems.

Synthesis and Preparation

The synthesis of cholesteryl hemisuccinate involves a straightforward reaction between cholesterol and succinic anhydride. As described in the literature, this reaction can be performed using an excess amount of succinic anhydride, making the synthesis process relatively easy, rapid, and high-yielding .
A published synthetic procedure involves:

  • Dissolving cholesteryl hemisuccinate (0.616 mmol or 0.300 g) in anhydrous dichloromethane (DCM)

  • Adding 0.616 mmol of 4-dimethylaminopyridine (DMAP) (0.0752 g) and 0.616 mmol of dicyclohexylcarbodiimide (DCC) (0.127 g)

  • Allowing the reaction to proceed for 24 hours at room temperature under nitrogen atmosphere

  • Filtering to remove dicyclourea

  • Adding the filtrate dropwise to a solution of the desired conjugation partner
    This synthetic approach allows for further modifications, such as conjugation with polymer carriers or other functional groups, expanding the potential applications of cholesteryl hemisuccinate in drug delivery and other biomedical fields.

Comparison with Cholesterol

One of the most significant aspects of cholesteryl hemisuccinate research is its comparison with cholesterol, particularly regarding how effectively it can mimic cholesterol in biological membranes. This is crucial for applications in membrane protein research and drug delivery systems.
Multiple studies using molecular dynamics simulations have investigated this comparison. One key finding is that the protonated form of cholesteryl hemisuccinate mimics many membrane properties of cholesterol quite well, while the deprotonated form is less effective in this respect . This distinction is important for applications where cholesteryl hemisuccinate is used as a cholesterol replacement.
The comparative effects of cholesteryl hemisuccinate versus cholesterol on membrane properties include:

Membrane Interactions and Biophysical Properties

Cholesteryl hemisuccinate exhibits complex interactions with phospholipid membranes, affecting various biophysical properties. These interactions are crucial for understanding its functionality in biological systems and pharmaceutical applications.
A differential scanning calorimetry (DSC) and calcein release study demonstrated that cholesteryl hemisuccinate was more effective than cholesterol in increasing dipalmitoylphosphatidylcholine (DPPC) membrane stability . Fourier transform infrared spectroscopy (FT-IR) suggested that cholesteryl hemisuccinate interacts with DPPC via both hydrogen bonding and electrostatic interaction, whereas cholesterol only exhibits hydrogen bond interaction . This dual interaction mechanism provides cholesteryl hemisuccinate with superior membrane stabilization capabilities.
The membrane interactions of cholesteryl hemisuccinate vary depending on the lipid composition:

  • In POPC bilayers (liquid-crystalline phase): Cholesteryl hemisuccinate increases interfacial surface charge but is less effective than cholesterol in reducing acyl chain mobility and interfacial hydration .

  • In DPPC bilayers (liquid-crystalline phase): Cholesteryl hemisuccinate and cholesterol are equally effective in reducing acyl chain mobility, while cholesteryl hemisuccinate increases interfacial surface charge and cholesterol decreases surface hydration .

  • In gel phase DPPC bilayers: Cholesteryl hemisuccinate exhibits different effects on membrane physicochemical properties compared to cholesterol .
    These differential effects can be attributed to the structural differences, particularly the presence of the carboxyl group at the lipid-water interface in cholesteryl hemisuccinate, which positions the sterol ring deeper in the bilayer .

Applications in Drug Delivery

Cholesteryl hemisuccinate has emerged as a valuable component in advanced drug delivery systems, particularly in the development of pH-sensitive liposomes and other nanocarriers.
The pH-sensitive properties of cholesteryl hemisuccinate make it particularly useful for targeted drug delivery to acidic environments such as tumor tissues, sites of inflammation, or intracellular endosomal/lysosomal compartments. By incorporating cholesteryl hemisuccinate into liposomal formulations, researchers can create delivery systems that remain stable in the bloodstream (pH 7.4) but release their payload upon encountering acidic environments.
Several examples of cholesteryl hemisuccinate-based drug delivery systems have been reported:

  • Cholesteryl hemisuccinate-modified liposomes containing saikosaponin-d demonstrated decreased hemolytic activity compared to free saikosaponin-d . The incorporation of cholesteryl hemisuccinate into DPPC liposomes provided greater membrane stability than cholesterol, making these formulations promising for reducing the toxicity of various therapeutic agents.

  • Folated Synperonic-Cholesteryl hemisuccinate polymeric micelles have been developed for targeted drug delivery applications . The incorporation of cholesteryl hemisuccinate into Synperonic copolymers enhanced the stability of the micelles and reduced their critical micelle concentration, addressing the issue of micelle dissociation upon dilution in biological fluids .

  • β-cyclodextrin nanosponges functionalized with cholesteryl hemisuccinate showed improved cellular binding ability and enhanced therapeutic and drug delivery efficacy of doxorubicin . The surface biofunctionalization with cholesteryl hemisuccinate improved doxorubicin adsorption due to the hydrophobic charge on the surface, enhancing the carrier's utility for low water-soluble small drug molecules .
    The applications of cholesteryl hemisuccinate in drug delivery extend beyond liposomes to include various nanoparticles, micelles, and other delivery vehicles, highlighting its versatility as a functional excipient in pharmaceutical formulations.

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